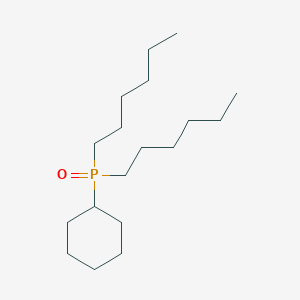
Phosphine oxide, cyclohexyldihexyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphine oxide, cyclohexyldihexyl-, also known as Phosphine oxide, cyclohexyldihexyl-, is a useful research compound. Its molecular formula is C18H37OP and its molecular weight is 300.5 g/mol. The purity is usually 95%.
The exact mass of the compound Phosphine oxide, cyclohexyldihexyl- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 222432. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Phosphine oxide, cyclohexyldihexyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Phosphine oxide, cyclohexyldihexyl- including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Medicinal Chemistry
Phosphine oxides have emerged as crucial components in drug development due to their ability to enhance the solubility and metabolic stability of pharmaceutical compounds.
Case Study: Brigatinib Development
- Background : Brigatinib is an FDA-approved drug for treating ALK-positive non-small cell lung cancer (NSCLC).
- Application : The incorporation of dimethylphosphine oxide (DMPO) into the drug's structure significantly improved its activity and selectivity. Researchers utilized computational simulations to optimize the compound's design, leading to enhanced therapeutic profiles while maintaining favorable pharmacokinetics .
Table 1: Impact of Phosphine Oxide on Drug Properties
| Drug Name | Modification | Effect on Solubility | Biological Activity |
|---|---|---|---|
| Prazosin | Incorporation of POMe2 | Increased | Similar to Prazosin |
| Brigatinib | DMPO addition | Enhanced | Improved selectivity |
Catalysis
Phosphine oxides serve as effective ligands in homogeneous catalysis, facilitating various chemical reactions.
Example: Ruthenium Complex for Carbonyl Reduction
- Development : A novel secondary phosphine oxide-ruthenium complex was developed that demonstrated remarkable catalytic activity for the reduction of α,β-unsaturated aldehydes.
- Performance Metrics : The catalyst achieved a turnover number of up to 36,500 with a selectivity of 99%, indicating its efficiency in reducing carbonyl compounds .
Table 2: Catalytic Performance of Phosphine Oxide Complexes
| Catalyst Type | Substrate Type | Turnover Number | Selectivity (%) |
|---|---|---|---|
| Secondary Phosphine Oxide-Ru | α,β-Unsaturated Aldehydes | 36,500 | 99 |
Materials Science
In materials science, phosphine oxides are utilized in the synthesis of advanced materials, including phosphorescent organic light-emitting diodes (OLEDs).
Application in OLEDs
- Functionality : Phosphine oxide derivatives serve as bridging chromophores in the synthesis of host materials for phosphorescent OLEDs. Their unique electronic properties enhance the efficiency and stability of light-emitting devices .
Environmental Applications
Phosphine oxides also find applications in environmental chemistry, particularly in metal extraction processes.
Example: Uranium Extraction
Propiedades
Número CAS |
18470-21-8 |
|---|---|
Fórmula molecular |
C18H37OP |
Peso molecular |
300.5 g/mol |
Nombre IUPAC |
dihexylphosphorylcyclohexane |
InChI |
InChI=1S/C18H37OP/c1-3-5-7-12-16-20(19,17-13-8-6-4-2)18-14-10-9-11-15-18/h18H,3-17H2,1-2H3 |
Clave InChI |
SXNHVRVUGYTRGR-UHFFFAOYSA-N |
SMILES |
CCCCCCP(=O)(CCCCCC)C1CCCCC1 |
SMILES canónico |
CCCCCCP(=O)(CCCCCC)C1CCCCC1 |
Key on ui other cas no. |
18470-21-8 |
Sinónimos |
Cyclohexyldihexylphosphine oxide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















